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molecular formula C13H9Cl2N3O B2816936 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile CAS No. 1225383-63-0

4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile

Cat. No. B2816936
M. Wt: 294.14
InChI Key: IVIJQBJPKVPGJT-UHFFFAOYSA-N
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Patent
US08653266B2

Procedure details

WO 2010150279 describes a process for the formation of Etravirine, comprising condensation of 2,4,6-trichloropyrimidine with 3,5-dimethyl-4-hydroxybenzonitrile to give 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethyl benzonitrile, which is condensed with 4-aminobenzonitrile. Aminolysis of the resulting compound followed by halogenation gives Etravirine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:27]#[N:28])[CH:5]=[C:6]([CH3:26])[C:7]=1[O:8]C1N=C(NC2C=CC(C#N)=CC=2)N=C(N)C=1Br.[Cl:29][C:30]1[N:35]=[C:34]([Cl:36])[CH:33]=[C:32](Cl)[N:31]=1.CC1C=C(C=C(C)C=1O)C#N>>[Cl:29][C:30]1[N:31]=[C:32]([O:8][C:7]2[C:2]([CH3:1])=[CH:3][C:4]([C:27]#[N:28])=[CH:5][C:6]=2[CH3:26])[CH:33]=[C:34]([Cl:36])[N:35]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=C(C1OC2=C(C(=NC(=N2)NC=3C=CC(=CC3)C#N)N)Br)C)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C#N)C=C(C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)OC1=C(C=C(C#N)C=C1C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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